8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula and a molecular weight of 183.21 g/mol. This compound is classified as a triazaspiro compound, characterized by its unique spirocyclic structure that includes three nitrogen atoms within the ring system. It has garnered attention in various fields such as medicinal chemistry, organic synthesis, and biochemical research due to its diverse applications and potential therapeutic properties .
The synthesis of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several methods:
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione participates in various chemical reactions:
The mechanism of action for 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione primarily involves its interaction with prolyl hydroxylase domain enzymes (PHDs). By inhibiting these enzymes:
The physical and chemical properties of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are critical for understanding its behavior in various environments:
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several significant applications:
DORs were first proposed in 1977 based on leu-enkephalin binding studies in mouse vas deferens [1]. Cloning of the OPRD1 gene in 1992 accelerated targeted drug discovery [5]. Early DOR agonists like peptidic DPDPE ([D-Pen²,D-Pen⁵]enkephalin) and deltorphin II exhibited promising antinociception in chronic pain models but faced inherent drawbacks: poor blood-brain barrier (BBB) penetration, enzymatic degradation, and limited oral bioavailability [1] [5]. These limitations spurred efforts to develop non-peptide agonists. The 1990s marked a turning point with the discovery of SNC80, the first systemically active, selective non-peptide DOR agonist [1] [4]. This breakthrough validated DOR modulation in vivo but unveiled new challenges, particularly concerning safety and signaling profiles. Subsequent research focused on refining chemotypes to improve selectivity, signaling bias, and physicochemical properties while mitigating adverse effects like convulsions associated with early leads.
The diethylbenzamide scaffold, exemplified by SNC80 and its derivatives (e.g., (+)BW373U86, AZD2327, ADL5859), dominated early non-peptide DOR agonist development. While these compounds demonstrated high DOR affinity and efficacy in preclinical models of pain and depression [5] [10], critical limitations hindered clinical translation:
Table 1: Properties and Limitations of SNC80 Chemotype DOR Agonists
Compound | Key Structural Feature | β-Arrestin Recruitment (Relative to SNC80) | Primary Limitation(s) | Clinical Stage |
---|---|---|---|---|
SNC80 | Diethylbenzamide | 100% (Super-recruiter) | Convulsions, Tolerance (Downregulation) | Preclinical |
(+)-BW373U86 | Diethylbenzamide | High (Similar to SNC80) | Convulsions | Preclinical |
AZD2327 | Diarylaminopiperidine | High | Proconvulsant effects observed [6] | Phase II (Discontinued) |
ADL5859 | Diarylaminopiperidine | High (Emax ~Leu-Enkephalin) | Limited efficacy in Phase II pain trials [6] [10] | Phase II (Completed) |
ADL5747 | Diarylaminopiperidine | Not fully published, presumed high | Phase II status unknown | Phase II (Status?) |
Spirocyclic scaffolds have gained prominence in drug discovery due to their inherent three-dimensionality, structural novelty, and potential for improved target selectivity and physicochemical properties compared to flat aromatic systems [2]. In opioid receptor pharmacology, spirocyclic cores offer a distinct departure from traditional morphinan or linear peptide structures and the problematic diethylbenzamide chemotype.
The application of spirocycles in DOR agonists emerged notably with TAN-67 (2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,6,7-octahydroisoquinoline), reported in 1992/1998 [3]. Although not strictly a triazaspirodecane, TAN-67 featured a constrained spiro-inspired topology and represented the first non-peptidic DOR agonist with a chemotype distinct from SNC80. Its design originated from modifying the potent DOR antagonist naltrindole (NTI) using accessory site theory to convert antagonist activity to agonist activity while incorporating structural elements of endogenous peptides (Tyr-Gly) [3]. While TAN-67 itself had limitations (moderate BBB penetration, weak analgesic potency intrathecally), its identification was pivotal, proving that high DOR affinity and efficacy could be achieved with scaffolds lacking the diethylbenzamide motif.
Further optimization of the spirocyclic concept led to KNT-127, a more potent and brain-penetrant TAN-67 analog [3]. Crucially, KNT-127 and related spirocyclic DOR agonists exhibit significantly reduced β-arrestin recruitment (Emax ~30-70% of Leu-enkephalin) compared to SNC80 chemotype agonists [6] [8]. This property correlates with a lack of proconvulsant effects in preclinical models, directly addressing a major limitation of earlier agonists. Furthermore, spirocyclic DOR agonists like ARM390 (also known as AR-M100390 or AR-M1000390), while still a piperidine derivative, incorporates elements of conformational restriction. ARM390 demonstrates minimal receptor internalization in vivo [9] [5]. Chronic ARM390 administration produces analgesic tolerance through mechanisms distinct from SNC80 (e.g., localized uncoupling in dorsal root ganglia) without widespread receptor degradation, preserving non-analgesic effects like anxiolysis [9]. This exemplifies how chemotype influences ligand-directed receptor trafficking and downstream adaptive responses.
The specific spirocyclic scaffold 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a further evolution within this promising class. Its fused, bridged ring system enforces rigidity and presents vectors for substitution in three dimensions. This structure offers potential advantages:
Table 2: Evolution of Key Non-Peptide DOR Agonist Chemotypes
Chemotype | Prototype Compounds | Key Advantages | Key Disadvantages |
---|---|---|---|
Diethylbenzamide | SNC80, (+)BW373U86 | First systemically active; High DOR potency/efficacy | High β-arrestin recruitment (Convulsions); Tolerance (Downregulation); μ-δ heteromer dependence? |
Diarylalkyl Piperazines/Piperidines | AZD2327, ADL5859, JNJ-20788560 | Refined selectivity; Some reduced convulsant risk (ADL) | Persistent β-arrestin recruitment; Mixed clinical results |
Early Spirocyclic/Conformationally Constrained | TAN-67, ARM390, KNT-127 | Novel scaffolds; Reduced β-arrestin (KNT-127); Differential trafficking (ARM390 vs SNC80); Reduced convulsions | Variable potency/BBB penetration (Early examples) |
Triazaspiro[4.5]decanediones | 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | High structural novelty; Potential for optimized bias & properties | Under characterization; Clinical potential being evaluated |
The emergence of spirocyclic scaffolds, culminating in chemotypes like 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, signifies a strategic shift towards leveraging three-dimensional structural complexity to overcome the pharmacological hurdles encountered with first-generation DOR agonists. This approach holds significant promise for developing safer and more effective DOR-targeted therapeutics.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0